(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate”, also known as Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside, is a remarkable compound with antimicrobial properties, used for studying bacterial and fungal pathogens . It is a mannose analog and acts as an inhibitor of α-mannosidase .

Molecular Structure Analysis

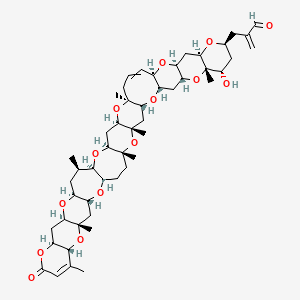

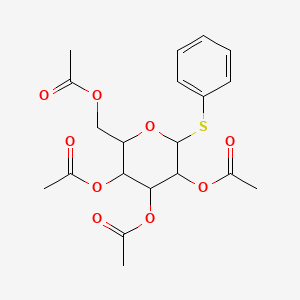

The molecular formula of this compound is C20H24O9S . Its structure includes a six-membered oxane ring (a type of ether), three acetyl groups attached to the oxygen atoms of the ring, a phenylsulfanyl group, and a methyl acetate group .Physical And Chemical Properties Analysis

The molecular weight of this compound is 440.46 g/mol . It’s soluble in chloroform, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación

Biomedical Research: Substrate for Enzymatic Reactions

This compound is utilized in glycobiology studies as a substrate for enzymatic reactions. It’s an essential component in synthesizing carbohydrate-based inhibitors and glycosidase probes, which are pivotal in understanding and treating various metabolic disorders .

Antimicrobial Properties: Studying Pathogens

The compound exhibits antimicrobial properties and is used for studying bacterial and fungal pathogens. This application is crucial in developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance .

Anticancer Research: Synthesis of Novel Agents

In the field of oncology, this compound is involved in the synthesis of novel anticancer agents. Its derivatives have been shown to exhibit promising activity against cancer cell lines, which is a significant step in cancer treatment research .

Mecanismo De Acción

Propiedades

IUPAC Name |

(3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946479 |

Source

|

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate | |

CAS RN |

23661-28-1 |

Source

|

| Record name | NSC129250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.